molecular formula C4H11AlN B050729 Alane-dimethylethylamine complex CAS No. 124330-23-0

Alane-dimethylethylamine complex

Cat. No. B050729
M. Wt: 100.12 g/mol
InChI Key: JFULSLYTSZPADJ-UHFFFAOYSA-N
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Description

Alane N,N-dimethylethylamine complex is a solution that can be used as a selective reducing agent for the reduction of brominated γ-lactams to synthesize dihydroflustramine C and flustramine E alkaloids . It is also used in the preparation of aluminum nanoparticles, fluorination reactions, aluminum metal-organic chemical vapor deposition for the growth of aluminum films, ligand-exchange reactions, and hydroalumination of nitriles and isonitriles .


Molecular Structure Analysis

The molecular structure of Alane-dimethylethylamine complex has been analyzed using Raman and infrared spectroscopy . The results clarify the molecular and vibrational structure of amine alane complexes formed by direct hydrogenation .


Chemical Reactions Analysis

Alane-dimethylethylamine complex is involved in key formation and dehydrogenation reactions that occur during hydrogen delivery and alane regeneration . The complex is formed by the direct reaction of catalyzed aluminium, a tertiary amine, and hydrogen in a common solvent .


Physical And Chemical Properties Analysis

The Alane-dimethylethylamine complex has a molecular weight of 103.14 and a density of 0.837 g/mL at 25 °C . It is a liquid with a concentration of 0.5 M in toluene .

Scientific Research Applications

Hydrogen Storage

The Alane-dimethylethylamine complex is a potential candidate for hydrogen storage . Knowledge of the relative stabilities of alane (AlH3) complexes with electron donors is essential for identifying hydrogen storage materials for vehicular applications that can be regenerated by off-board methods .

Reduction of Brominated γ-lactams

The Alane-dimethylethylamine complex can be used as a selective reducing agent for the reduction of brominated γ-lactams . This process is used to synthesize dihydroflustramine C and flustramine E alkaloids .

Preparation of Aluminum Nanoparticles

The Alane-dimethylethylamine complex can be used in the preparation of aluminum nanoparticles . These nanoparticles have a wide range of applications in various fields such as medicine, electronics, and energy.

Fluorination Reactions

The Alane-dimethylethylamine complex can be used in fluorination reactions . Fluorination is a key process in the manufacture of many pharmaceuticals and agrochemicals.

Aluminum Metal-Organic Chemical Vapor Deposition

The Alane-dimethylethylamine complex can be used in aluminum metal-organic chemical vapor deposition . This process is used for the growth of aluminum films, which are used in various applications such as microelectronics and photovoltaics.

Ligand-exchange Reactions

The Alane-dimethylethylamine complex can be used in ligand-exchange reactions . These reactions are fundamental processes in coordination chemistry.

Hydroalumination of Nitriles and Isonitriles

The Alane-dimethylethylamine complex can be used in the hydroalumination of nitriles and isonitriles . This process is used in the synthesis of various organic compounds.

Regeneration of Aluminium Hydride

The Alane-dimethylethylamine complex can be used in the regeneration of aluminium hydride . This is a promising solution to the problem of rehydrogenation of the products of Reaction .

Safety And Hazards

The Alane-dimethylethylamine complex can cause immediate or delayed severe burns to the eyes and skin . Inhalation of the complex or its combustion products can cause irritation .

properties

InChI

InChI=1S/C4H11N.Al/c1-4-5(2)3;/h4H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFULSLYTSZPADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C.[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11AlN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11115999

CAS RN

124330-23-0
Record name Alane N, N-dimethylethylamine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
P Liu, JH Seo, SM Weinreb - Angewandte Chemie, 2010 - Wiley Online Library
… It was then found that lactam 16 can be partially reduced with alane–dimethylethylamine complex, and subsequent in situ cyclization to produce the lower aminal 17 having the requisite …
Number of citations: 129 onlinelibrary.wiley.com
VA Ignatenko, P Zhang, R Viswanathan - Tetrahedron letters, 2011 - Elsevier
… 5c Alane-dimethylethylamine complex-mediated reductive cyclization was effected in THF to result in (±)-debromoflustramine A (1) in 54% yield in this final step. The structure of (±)-…
Number of citations: 20 www.sciencedirect.com
E De Leon, F Gonzalez, P Bauskar… - 2022 - chemrxiv.org
… Ligand LH2 is then metalated with Al by addition of alane-dimethylethylamine complex to form the aluminum monohydride LAlH (Figure 2a). LAlH features a broad resonance at …
Number of citations: 1 chemrxiv.org
FM Nkala - 2017 - era.library.ualberta.ca
A series of new trialkylphosphoranimide allyl-capped clusters [M (ƞ3-allyl)(NPR) 3] 2,(M= Fe, Co or Ni, R= Et, tBu or Ph) were synthesized. The nickel dimers [Ni (ƞ3-allyl)(NPR3)] 2, R= …
Number of citations: 1 era.library.ualberta.ca
JH Seo, P Liu, SM Weinreb - The Journal of organic chemistry, 2010 - ACS Publications
… After screening several hydride reagents, (27) it was discovered that alane−dimethylethylamine complex effected lactam reduction/cyclization of 29a−c in one operation to directly …
Number of citations: 52 pubs.acs.org
Z Zuo, D Ma - Israel Journal of Chemistry, 2011 - Wiley Online Library
… The resultant lactam 79 was partially reduced with alane–dimethylethylamine complex and subsequent in situ cyclized to produce the aminal 80. In order to convert the enamide moiety …
Number of citations: 40 onlinelibrary.wiley.com
E De Leon, F Gonzalez, P Bauskar… - …, 2023 - ACS Publications
… Ligand LH 2 is then metalated with Al by the addition of an alane–dimethylethylamine complex to form the aluminum monohydride LAlH (Figure 2a). …
Number of citations: 3 pubs.acs.org
AY Hong, BM Stoltz - European journal of organic chemistry, 2013 - Wiley Online Library
… Oxindole reduction of linear alkylation product 109 and branched alkylation product 110 with alane-dimethylethylamine complex at low temperature provided (+)-flustramide A (111) and …
I Mallov - 2010 - ruor.uottawa.ca
… Formation of the analogous alane complex as shown in Scheme 3.2 was even more kinetically favourable than formation of 3.1, as reaction of alanedimethylethylamine complex and …
Number of citations: 2 ruor.uottawa.ca
BM Trost, WH Chan, S Malhotra - Chemistry–A European …, 2017 - Wiley Online Library
… Reductive cyclization with alane-dimethylethylamine complex (Scheme 6) was carried out on (+)-13 (prepared using (R,R)-L 2 ) and (+)-22 (prepared using (S,S)-L 1 ) to obtain the …

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